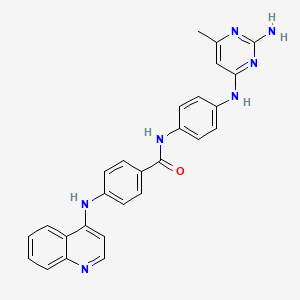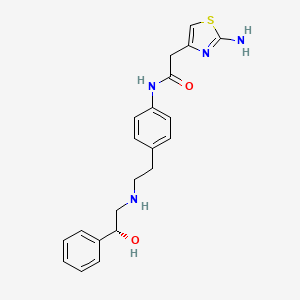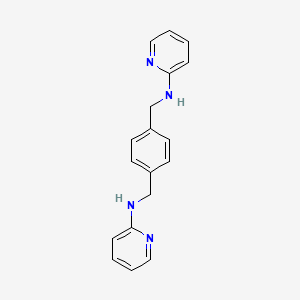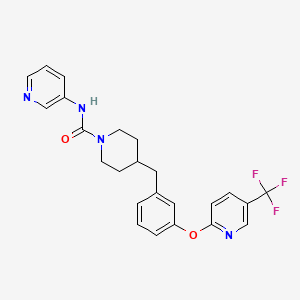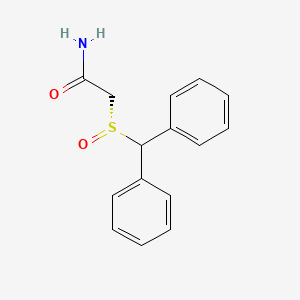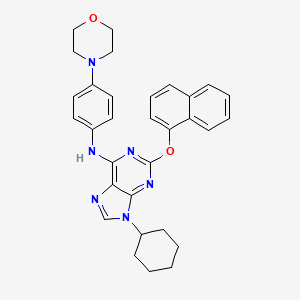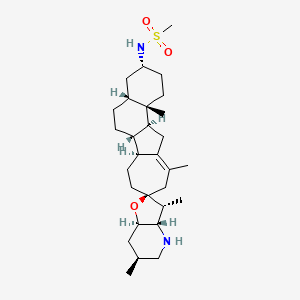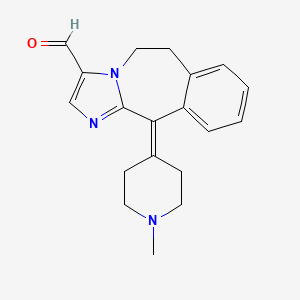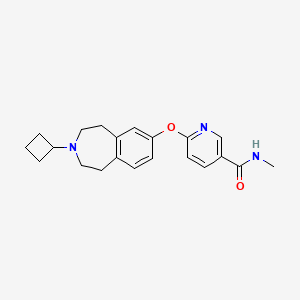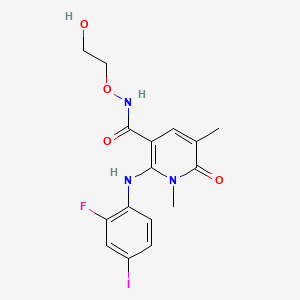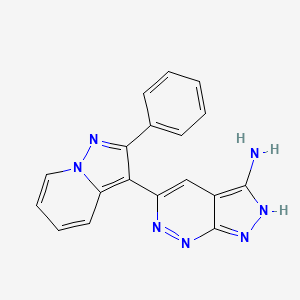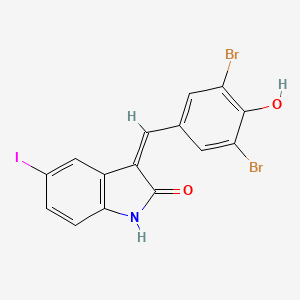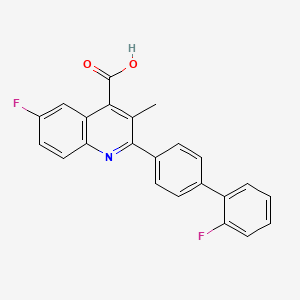
Brequinar
概述
描述
布雷喹纳是一种药物,它是一种强效且选择性的二氢乳清酸脱氢酶抑制剂。它阻断体内嘧啶碱核苷酸的合成,从而抑制细胞生长。 布雷喹纳是由杜邦制药公司在 1980 年代发明的,已被用于各种医疗用途,包括免疫抑制剂和抗癌药物 .
作用机制
布雷喹纳通过抑制二氢乳清酸脱氢酶发挥作用,二氢乳清酸脱氢酶参与嘧啶核苷酸的从头合成。通过阻断该酶,布雷喹纳会破坏 DNA 和 RNA 合成所需的核苷酸的生成,从而导致细胞生长和增殖的抑制。 这种机制使其对快速分裂的细胞(如癌细胞)有效 .
安全和危害
未来方向
Brequinar has been investigated as an immunosuppressant for preventing rejection after organ transplant and also as an anti-cancer drug . It has also been researched as part of a potential combination therapy for some cancers . Currently, Clear Creek Bio is developing this compound as a potential treatment for COVID-19 .
生化分析
Biochemical Properties
Brequinar interacts with the enzyme DHODH, which plays a critical role in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine-based nucleotides, essential components of DNA and RNA .
Cellular Effects
This compound has been shown to inhibit cell growth in various types of cells, including myeloid-derived suppressor cells (MDSCs) and glioblastoma cells . It exerts its effects by causing pyrimidine depletion, which leads to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DHODH . This inhibition blocks the synthesis of pyrimidine-based nucleotides, leading to a decrease in the available nucleotides for DNA and RNA synthesis . This results in cell cycle arrest and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to maintain its inhibitory effects on DHODH from 24 to 72 hours post-inoculation . It has also been reported that this compound shows cytotoxicity in hematological malignancy .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth at dosages of 20-40 mg/kg/day
Metabolic Pathways
This compound is involved in the de novo pyrimidine biosynthesis pathway . It inhibits the enzyme DHODH, disrupting the synthesis of pyrimidine-based nucleotides .
Subcellular Localization
This compound targets DHODH, an enzyme located in the inner membrane of mitochondria Therefore, it can be inferred that this compound localizes to the mitochondria to exert its effects
准备方法
合成路线和反应条件
布雷喹纳可以通过多步过程合成,该过程涉及在受控条件下将 6-氟-2-(2'-氟-1,1'-联苯-4-基)-3-甲基-4-喹啉羧酸与各种试剂反应。 具体的合成路线和反应条件是专有的,可能会因制造商而异 .
工业生产方法
布雷喹纳的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括结晶、过滤和纯化等步骤以获得最终产品 .
化学反应分析
反应类型
布雷喹纳会经历各种化学反应,包括:
氧化: 布雷喹纳可以在特定条件下被氧化形成不同的氧化产物。
还原: 还原反应可以改变喹啉环的结构。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件(如温度和溶剂)会仔细控制,以获得所需的产物 .
形成的主要产物
从这些反应中形成的主要产物取决于所用的特定反应条件和试剂。 例如,氧化可能会生成喹啉衍生物,而取代反应可能会生成氟化联苯化合物 .
相似化合物的比较
类似化合物
来氟米特: 另一种在临床上使用的二氢乳清酸脱氢酶抑制剂。
甲氨蝶呤: 一种广泛使用的嘧啶合成抑制剂.
独特性
布雷喹纳在强效且选择性地抑制二氢乳清酸脱氢酶方面具有独特性,使其成为研究和潜在治疗应用中宝贵的工具。 它通过阻断核苷酸合成来抑制细胞生长的能力使其有别于其他具有类似机制的化合物 .
属性
IUPAC Name |
6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEZJEYUWHETKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96201-88-6 (hydrochloride salt) | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00242165 | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96187-53-0 | |
| Record name | Brequinar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96187-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brequinar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREQUINAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
